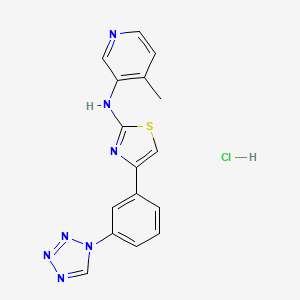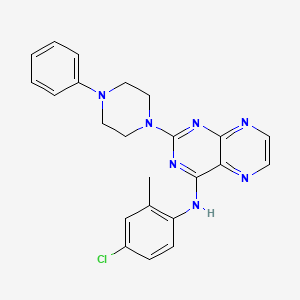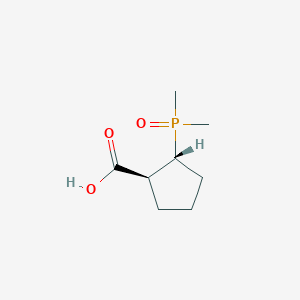
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H14ClN7S and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characterization and Molecular Interactions
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride exhibits a range of molecular interactions and structural characteristics that are pivotal in scientific research, particularly in the field of crystallography and molecular design. For instance, the study by Böck et al. (2020) elucidates the structural characterization of polymorphic forms of related compounds, demonstrating diverse intermolecular hydrogen bonding patterns and the influence of molecular twisting and π⋯π stacking on crystal structures (Böck et al., 2020). This indicates the compound's relevance in the study of molecular interactions and polymorphism.
Synthesis and Reactivity
The molecule's structure facilitates the synthesis of various derivatives, expanding its utility in chemical synthesis and materials science. Research by Putis et al. (2008) exploits the reactivity of terminal groups for the preparation of tetrazole-containing derivatives (Putis et al., 2008). This underscores the compound's versatility in chemical synthesis, enabling the creation of new materials and molecules with potential applications in various scientific domains.
Antimicrobial and Anticancer Properties
The compound and its derivatives are instrumental in the development of new pharmaceuticals, exhibiting significant antimicrobial and anticancer properties. For example, studies demonstrate the synthesis of novel compounds with promising antimicrobial activities (Abdelhamid et al., 2010) and anticancer evaluation against various human cancer cell lines, showcasing the potential therapeutic applications of these derivatives (Yakantham et al., 2019). This highlights the compound's potential in contributing to advancements in medical research and drug development.
Chemical Analysis and Material Characterization
The compound serves as a foundational structure in the analysis and characterization of novel materials. Investigations into the non-covalent interactions of related compounds provide insights into molecular behavior, essential for material science and engineering (Zhang et al., 2018). Additionally, studies involving the compound in the generation of structurally diverse libraries through alkylation and ring closure reactions highlight its significance in the synthesis and characterization of new materials (Roman, 2013).
作用機序
Target of action
Similarly, imidazole containing compounds have a broad range of chemical and biological properties .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Imidazole derivatives also show a wide range of biological activities .
Biochemical pathways
Indole and imidazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
特性
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7S.ClH/c1-11-5-6-17-8-14(11)19-16-20-15(9-24-16)12-3-2-4-13(7-12)23-10-18-21-22-23;/h2-10H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDOUMOEQMTDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2633615.png)
![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)
![N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2633623.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)
